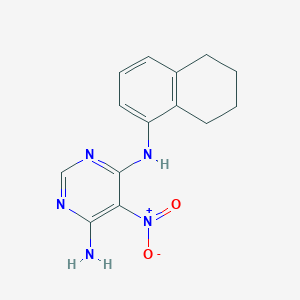

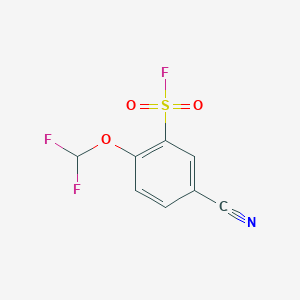

![molecular formula C20H20N8O B2546294 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034382-45-9](/img/structure/B2546294.png)

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It is related to the class of compounds known as triazolopyrazines . These compounds are often studied for their potential biological activities .

Chemical Reactions Analysis

The chemical reactions involving triazolopyrazine derivatives can be complex and varied. The reactions often involve the formation of new bonds and the breaking of existing ones . The specific reactions for this compound are not detailed in the available literature.Scientific Research Applications

Anticancer Properties

The compound’s structure suggests potential anticancer activity. Pyrazolo[3,4-b]pyridine derivatives, like our compound, have been investigated for their ability to inhibit cancer cell growth . Further studies could explore its mechanism of action and evaluate its efficacy against specific cancer types.

Anti-Inflammatory Effects

Fused pyrazolo[3,4-b]pyridines have demonstrated anti-inflammatory properties . Our compound’s unique structure may contribute to modulating inflammatory pathways. Investigating its impact on inflammatory markers and cellular responses could provide valuable insights.

Neuroactive Agent

Pyrazolo[3,4-b]pyridines are known to interact with neural receptors and modulate neurotransmitter systems . Our compound’s thieno[2,3-d]pyrimidine moiety adds an interesting twist. Research into its neuroprotective effects, receptor binding affinity, and potential therapeutic applications in neurodegenerative diseases would be worthwhile.

Fluorescence Sensors

Coumarin derivatives with intramolecular charge transfer character have been used in fluorescence sensors . Given our compound’s chromeno[4,3-d]pyrazolo[3,4-b]pyridinone scaffold, it might serve as a versatile platform for designing novel sensors. Investigate its fluorescence properties and explore applications in environmental monitoring or bioimaging.

Antibacterial Activity

Thieno[2,3-d]pyrimidine derivatives have shown antibacterial properties . Our compound’s hybrid structure could enhance its efficacy against bacterial pathogens. Assess its antibacterial spectrum, minimum inhibitory concentrations, and potential synergistic effects with existing antibiotics.

Antimalarial Potential

Thieno[2,3-d]pyrimidines have been investigated as antimalarial agents . Our compound’s unique combination might offer advantages in terms of selectivity and safety. Evaluate its activity against Plasmodium species and explore its mode of action.

Other Biological Activities

Explore additional properties, such as antioxidant, enzyme inhibition, or ion channel modulation. The diverse pharmacophores in our compound suggest a rich landscape of biological activities waiting to be uncovered.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with triazolopyrazine derivatives can vary depending on their specific chemical structure. It’s important to handle these compounds with care and use appropriate safety measures . The specific safety and hazard information for this compound is not provided in the available literature.

Future Directions

The study of triazolopyrazine derivatives is a promising area of research, with potential applications in various fields such as medicinal chemistry . Future research could focus on synthesizing new derivatives, studying their biological activities, and developing safer and more effective versions of these compounds.

properties

IUPAC Name |

5-methyl-1-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N8O/c1-14-17(11-23-28(14)16-5-3-2-4-6-16)20(29)24-15-7-9-26(12-15)18-19-25-22-13-27(19)10-8-21-18/h2-6,8,10-11,13,15H,7,9,12H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOVRAVOEQJVHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

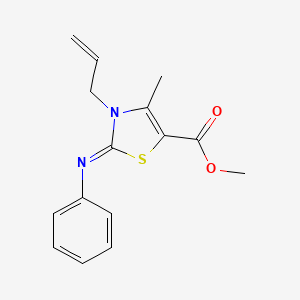

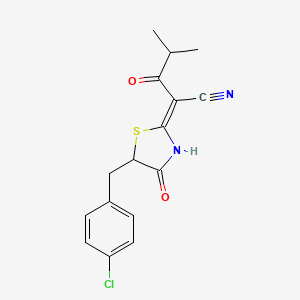

![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2546214.png)

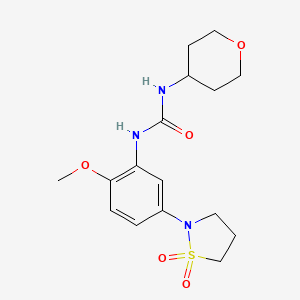

![Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2546224.png)

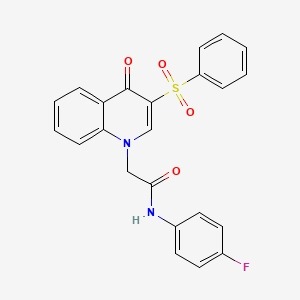

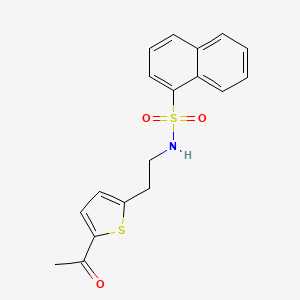

![[1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2546226.png)

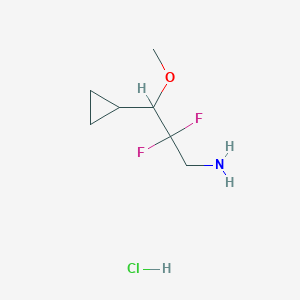

![O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate](/img/structure/B2546228.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-cyclopentylacetamide](/img/structure/B2546232.png)

![3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2546234.png)